molecular formula C23H23N3O2S B2827481 N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 422274-23-5

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No. B2827481
CAS RN: 422274-23-5
M. Wt: 405.52
InChI Key: YWNUSZPYRCQRQJ-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a quinazolinone core structure, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a quinazolinone core, a sulfanylidene group (also known as a thioketone), and a N-[2-(cyclohexen-1-yl)ethyl] moiety. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfanylidene group might be susceptible to nucleophilic attack, while the quinazolinone core might undergo reactions typical of other heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanylidene group and the cyclic structures could affect its solubility, stability, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many quinazolinone derivatives interact with enzymes or receptors in cells, disrupting their normal function .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the reaction of 2-cyclohexen-1-yl ethanol with 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid in the presence of a coupling agent and a base to form the desired product.", "Starting Materials": [ "2-cyclohexen-1-yl ethanol", "4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-cyclohexen-1-yl ethanol and 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours until the desired product is formed.", "Step 5: Isolate the product by filtration or chromatography and purify it by recrystallization." ] }

CAS RN

422274-23-5

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Molecular Formula

C23H23N3O2S

Molecular Weight

405.52

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C23H23N3O2S/c27-21(24-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)25-23(26)29/h4-6,8-13H,1-3,7,14-15H2,(H,24,27)(H,25,29)

InChI Key

YWNUSZPYRCQRQJ-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

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